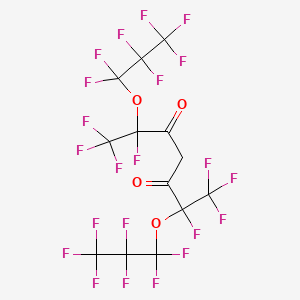

1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione

Description

1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione is a fluorinated β-diketone derivative characterized by two perfluorinated alkyl chains attached to the central 1,3-propanedione backbone. The 3-oxaperfluoro-2-hexyl substituents introduce strong electron-withdrawing properties and exceptional thermal/chemical stability due to the perfluoroalkyl groups.

Properties

CAS No. |

87405-74-1 |

|---|---|

Molecular Formula |

C13H2F22O4 |

Molecular Weight |

640.12 g/mol |

IUPAC Name |

1,1,1,2,6,7,7,7-octafluoro-2,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)heptane-3,5-dione |

InChI |

InChI=1S/C13H2F22O4/c14-4(8(20,21)22,38-12(32,33)6(16,17)10(26,27)28)2(36)1-3(37)5(15,9(23,24)25)39-13(34,35)7(18,19)11(29,30)31/h1H2 |

InChI Key |

UNLIPKHWLXWFAN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

General Information

Chemical Name: 1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione

CAS No.: 87405-74-1

Molecular Formula: \$$ C{13}H2F{22}O4 \$$

Molecular Weight: 640.12 g/mol

IUPAC Name: 1,1,1,2,6,7,7,7-octafluoro-2,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)heptane-3,5-dione

Structural Information: The compound belongs to the class of perfluorinated compounds, known for their high thermal stability and resistance to chemical degradation.

Possible Synthesis Approaches

Given the structure of the compound, a plausible synthesis route might involve:

- Perfluoroalkylation: Introduction of perfluorohexyl groups onto a suitable propanedione derivative. This could involve reacting a perfluorinated alkyl halide with a propanedione compound under appropriate conditions.

- Condensation Reactions: Utilizing condensation reactions to form the propanedione backbone, followed by the introduction of perfluorinated moieties.

- Use of Organometallic Reagents: Employing organometallic reagents to selectively introduce the perfluorohexyl groups at the desired positions.

Applications

The applications of 1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione often relate to its use in high-performance materials, such as coatings, lubricants, and in some cases, pharmaceutical intermediates due to their stability and resistance to degradation.

Data Table

| Property | Value |

|---|---|

| CAS No. | 87405-74-1 |

| Molecular Formula | \$$ C{13}H2F{22}O4 \$$ |

| Molecular Weight | 640.12 g/mol |

| IUPAC Name | 1,1,1,2,6,7,7,7-octafluoro-2,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)heptane-3,5-dione |

| Standard InChI | InChI=1S/C13H2F22O4/c14-4(8(20,21)22,38-12(32,33)6(16,17)10(26,27)28)2(36)1-3(37)5(15,9(23,24)25)39-13(34,35)7(18,19)11(29,30)31/h1H2 |

| Standard InChIKey | UNLIPKHWLXWFAN-UHFFFAOYSA-N |

| Canonical SMILES | C(C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |

| Predicted CCS (Ų) | 152.8 |

Mass Molarity Calculator

Useful for:

- Calculating the mass of the compound required to prepare a solution of known volume and concentration.

- Determining the volume of solution required to dissolve a known mass of the compound to achieve a desired concentration.

- Finding the concentration of a solution resulting from dissolving a known mass of the compound in a specific volume.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: Substitution reactions can occur at the carbonyl or perfluorinated alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems, particularly in the context of perfluorinated compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique properties.

Industry: Utilized in the production of high-performance materials, coatings, and surfactants.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione involves its interaction with molecular targets through its perfluorinated alkyl chains and carbonyl groups. These interactions can affect various biochemical pathways and cellular processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione and related β-diketones are critical for understanding their divergent applications. Below is a comparative analysis:

Table 1: Key Properties of 1,3-Propanedione Derivatives

Structural and Functional Contrasts

Electron Effects :

- The perfluoroalkyl groups in 1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione are strongly electron-withdrawing, enhancing acidity of the diketone protons compared to electron-donating methoxy (in 1,3-Bis(4-methoxyphenyl)-1,3-propanedione) or neutral phenyl groups (DPPD) . This acidity may influence its reactivity in metal-chelation or condensation reactions.

- Pyridyl substituents (e.g., 1,3-Di(2-pyridyl)-1,3-propanedione) introduce nitrogen-based coordination sites, enabling applications in fluorescence labeling .

Solubility and Stability :

- Fluorinated chains impart hydrophobicity and resistance to thermal degradation, contrasting with the polar, aromatic solubility profiles of phenyl- or pyridyl-substituted analogs.

Applications :

- Fluorogenic Labeling : DPPD and pyridyl derivatives generate fluorescent products via cyclization , whereas the fluorinated compound’s applications likely focus on material science due to its inertness.

- Organic Electronics : Methoxy-substituted derivatives (e.g., 1,3-Bis(4-methoxyphenyl)-1,3-propanedione) are used in semiconductors due to tunable electron-donating properties .

Biological Activity

1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione (CAS No. 87405-74-1) is a fluorinated organic compound characterized by its unique molecular structure, which includes multiple fluorinated groups that impart distinct chemical properties. This article delves into the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.

- Molecular Formula : C15H2F22O4

- Molecular Weight : 664.14 g/mol

- CAS Number : 87405-74-1

Biological Activity Overview

The biological activity of 1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione has been explored in various studies, indicating potential applications in medicinal chemistry and material science.

The compound exhibits biological activity primarily through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Cell Membrane Interaction : Its fluorinated structure allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.

Pharmacological Studies

Research has demonstrated several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against a range of bacteria and fungi. The fluorinated groups enhance lipophilicity, which may contribute to its ability to disrupt microbial cell membranes.

- Anticancer Potential : In vitro studies have indicated that 1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of Escherichia coli and Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria. This suggests significant potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis indicated an increase in cells undergoing apoptosis following treatment.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition | MIC = 32 µg/mL |

| Antimicrobial | S. aureus | Inhibition | MIC = 32 µg/mL |

| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability Reduction | IC50 = 25 µM |

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione in academic laboratories?

The synthesis of β-diketones like this compound typically employs Claisen condensation , adapted for perfluorinated precursors. For example, reacting perfluoroalkyl esters with ketones under basic conditions (e.g., sodium hydride or potassium carbonate) can yield the target structure. Key steps include:

- Purification : Column chromatography or recrystallization to isolate the product.

- Characterization : Confirmation via NMR (to resolve perfluoroalkyl chains) and IR spectroscopy (C=O stretching ~1650–1700 cm).

Modifications to reaction conditions (e.g., solvent polarity, temperature) may optimize yields due to the electron-withdrawing nature of perfluoro groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility of perfluorinated intermediates.

- Storage : In airtight containers, away from light and oxidizers (perfluoro compounds may degrade under UV or reactive conditions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Q. How does the presence of perfluoro groups influence the compound’s solubility and reactivity?

Perfluoroalkyl chains impart high hydrophobicity and chemical inertness , limiting solubility in polar solvents (e.g., water, alcohols). Reactivity is dominated by the β-diketone moiety, which can undergo chelation (e.g., with metal ions) or tautomerization. Solubility can be improved using fluorinated solvents (e.g., perfluorohexane) .

Q. What are the environmental persistence concerns associated with this compound?

Perfluoroalkyl substances (PFAS) like this compound are resistant to degradation , posing long-term ecological risks. While specific ecotoxicity data are lacking, disposal should follow guidelines for PFAS:

- Waste Management : Incineration at high temperatures (>1000°C) to break C-F bonds.

- Regulatory Compliance : Adhere to EPA TSCA and REACH protocols for hazardous substances .

Advanced Research Questions

Q. How can computational modeling predict the photostability and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess UV absorption (relevant for applications like light-sensitive materials).

- Molecular Dynamics (MD) : Simulate interactions with solvents or biological membranes.

- TD-DFT : Model excited-state behavior to predict degradation pathways under UV exposure .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Cross-Validation : Compare NMR, IR, and X-ray data to confirm assignments. For example, discrepancies in carbonyl stretching frequencies may arise from tautomeric equilibria, resolved via variable-temperature NMR.

- Crystallographic Refinement : Use SHELXL’s latest features (e.g., TWIN commands for twinned crystals) to resolve ambiguous electron density maps .

Q. How does this compound interact with metal ions, and what applications arise from these interactions?

The β-diketone moiety acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Cu, Fe). Applications include:

Q. What advanced derivatization methods enable functionalization of this compound for targeted applications?

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.